molecular formula C13H22F2N4O B11736112 {[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}[3-(morpholin-4-yl)propyl]amine

{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}[3-(morpholin-4-yl)propyl]amine

Cat. No.: B11736112
M. Wt: 288.34 g/mol
InChI Key: SAUDRCDASVKXOS-UHFFFAOYSA-N
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Description

{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}[3-(morpholin-4-yl)propyl]amine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazole ring substituted with a difluoroethyl group and a morpholine ring connected via a propyl chain. Its distinct structure allows it to participate in a variety of chemical reactions and makes it a candidate for numerous research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}[3-(morpholin-4-yl)propyl]amine typically involves multiple steps, starting with the formation of the pyrazole ring. This can be achieved through the reaction of hydrazine with a 1,3-diketone. The difluoroethyl group is then introduced via a nucleophilic substitution reaction using a suitable difluoroethylating agent. The morpholine ring is synthesized separately and then linked to the pyrazole ring through a propyl chain using a series of coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, which can improve reaction efficiency and scalability. Additionally, the use of automated synthesis platforms can help streamline the production process and ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}[3-(morpholin-4-yl)propyl]amine can undergo a variety of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}[3-(morpholin-4-yl)propyl]amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of {[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}[3-(morpholin-4-yl)propyl]amine involves its interaction with specific molecular targets. The difluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the morpholine ring can modulate its pharmacokinetic properties. The compound may exert its effects through pathways involving oxidative stress, enzyme inhibition, or receptor modulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}[3-(morpholin-4-yl)propyl]amine is unique due to its combination of a pyrazole ring with a difluoroethyl group and a morpholine ring. This structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C13H22F2N4O

Molecular Weight

288.34 g/mol

IUPAC Name

N-[[1-(2,2-difluoroethyl)pyrazol-4-yl]methyl]-3-morpholin-4-ylpropan-1-amine

InChI

InChI=1S/C13H22F2N4O/c14-13(15)11-19-10-12(9-17-19)8-16-2-1-3-18-4-6-20-7-5-18/h9-10,13,16H,1-8,11H2

InChI Key

SAUDRCDASVKXOS-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCCNCC2=CN(N=C2)CC(F)F

Origin of Product

United States

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